Org 27569

Description

Overview of the Endocannabinoid System and Cannabinoid Receptors (CB1 and CB2)

The ECS was identified in the early 1990s during research into the effects of cannabinoids from the Cannabis sativa plant. healthline.com Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are synthesized on demand from membrane lipids and act as endogenous ligands for CB1 and CB2 receptors. frontiersin.orghealthline.comnih.govspandidos-publications.com Upon activation, CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and certain voltage-sensitive calcium channels, while stimulating mitogen-activated protein kinases (MAP kinases) and inwardly rectifying potassium channels. nih.govspandidos-publications.com This diverse signaling impacts various cellular processes, including synaptic function and gene transcription. nih.gov CB1 receptors are highly expressed in areas of the brain such as the cortex, basal ganglia, hippocampus, and cerebellum, and are also found in other organs. nih.govnih.gov CB2 receptors are mainly expressed in immune cells but may also be present in neurons, particularly in pathological states. nih.gov

Rationale for Allosteric Modulation as a Therapeutic Strategy for CB1 Receptors

The CB1 receptor is considered a significant drug target for numerous conditions due to its extensive role in physiological and pathological processes, including metabolism, cognitive function, and pain sensation. nih.gov However, targeting the orthosteric site of CB1 receptors with traditional ligands presents significant challenges. nih.govmdpi.com

Limitations of Orthosteric CB1 Ligands and Associated Adverse Effects

Orthosteric ligands, which bind to the primary binding site of the receptor where endogenous ligands also bind, can cause adverse effects. mdpi.comcaldic.com For instance, orthosteric CB1 agonists like Δ9-tetrahydrocannabinol (THC) and synthetic alternatives can trigger undesirable effects such as dependence, catalepsy, hypothermia, and addiction, limiting their clinical utility. pnas.org These effects are often associated with the activation of multiple signaling pathways simultaneously elicited by orthosteric ligands. pnas.orgotago.ac.nz Chronic use of orthosteric agonists alone can lead to disadvantages, including potential desensitization and tolerance. mdpi.comtandfonline.com

Historical Context of Org 27569 Discovery and Initial Characterization

The discovery of allosteric binding sites on the CB1 receptor in 2005 marked a new era in cannabinoid receptor pharmacology. nih.govunc.edu This led to the identification and characterization of the first allosteric modulators, including this compound. nih.govescholarship.orgnih.gov

Identification as a CB1 Allosteric Modulator

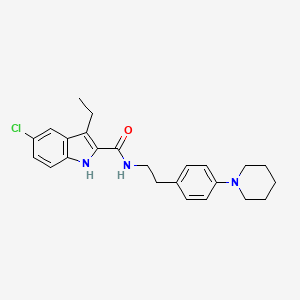

This compound (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide) was identified as an allosteric ligand of the cannabinoid CB1 receptor. apexbt.comnih.govwikipedia.orgnih.gov It binds to a regulatory site on the CB1 receptor distinct from the orthosteric binding pocket. wikipedia.orgnih.govpnas.org Initial studies characterized this compound as a potent and selective allosteric modulator of the CB1 receptor. wikipedia.orgnih.govtocris.com

Unique Pharmacological Profile of this compound: Enhanced Agonist Binding and Reduced Functional Signaling

This compound exhibits a unique and seemingly paradoxical pharmacological profile at the CB1 receptor. Studies have consistently shown that this compound enhances the binding affinity of orthosteric agonists, such as [3H]CP 55,940, to the CB1 receptor. escholarship.orgotago.ac.nzapexbt.comnih.govwikipedia.orgpnas.orgtocris.commedchemexpress.com This suggests that this compound promotes a receptor conformation that favors agonist binding.

However, despite increasing agonist binding, this compound simultaneously inhibits or decreases the efficacy of agonist-induced functional signaling, particularly G protein coupling and the inhibition of adenylyl cyclase. mdpi.comescholarship.orgotago.ac.nzapexbt.comnih.govwikipedia.orgpnas.orgmedchemexpress.com This functional inhibition occurs even though agonist binding is enhanced. nih.govpnas.org this compound has been described as a negative allosteric modulator (NAM) in terms of its effect on agonist-induced G protein signaling. mdpi.comotago.ac.nzwikipedia.orgnih.gov It can also inhibit CB1 receptor constitutive activity in the absence of an orthosteric agonist. mdpi.com

Research utilizing techniques like site-directed fluorescence labeling has provided insights into the conformational changes induced by this compound. These studies suggest that this compound induces a unique receptor state that enhances agonist binding but blocks the specific conformational movements, such as those in transmembrane helix 6 (TM6), required for efficient G protein activation. mdpi.comescholarship.orgpnas.orgmedchemexpress.com While inhibiting G protein signaling, this compound has been shown to induce β-arrestin signaling, indicating a biased signaling profile. mdpi.comescholarship.orgnih.gov This suggests that this compound stabilizes a receptor conformation that favors interaction with β-arrestin over G proteins. mdpi.comescholarship.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFZDNYNXFMRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660764 | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868273-06-7 | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868273-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ORG-27569 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Org-27569 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Org 27569 at the Cb1 Receptor

Allosteric Binding Site and Conformational Changes Induced by Org 27569

Research indicates that this compound binds to a topographically distinct allosteric site on the CB1 receptor. wikipedia.orgacs.orgnih.govmdpi.com This site is separate from the orthosteric binding pocket where endogenous cannabinoids and classical agonists/antagonists bind. wikipedia.orgacs.orgnih.gov The binding of this compound to this allosteric site induces specific conformational changes in the CB1 receptor. pnas.orgnih.govnih.govresearchgate.netosti.gov

Evidence for a Topographically Distinct Allosteric Binding Site

Evidence for a distinct allosteric binding site for this compound comes from various studies, including radioligand binding experiments and structural analyses. wikipedia.orgacs.orgnih.govmdpi.com this compound can bind to the CB1 receptor independently of agonist cobinding. pnas.org Structural studies, including X-ray crystallography of the CB1 receptor in complex with this compound and an agonist, have revealed that this compound occupies an extrahelical site within the inner leaflet of the membrane, which is separate from the orthosteric ligand binding pocket. acs.orgresearchgate.netosti.gov Mutagenesis studies have also supported the existence of a distinct allosteric site, with mutations outside the orthosteric pocket affecting this compound's activity. pnas.orgnih.gov

Impact on Orthosteric Ligand Binding Affinity

The binding of this compound to its allosteric site significantly modulates the binding affinity of orthosteric ligands, demonstrating positive cooperativity with agonists and negative cooperativity with antagonists/inverse agonists. wikipedia.orgpnas.orgnih.gov

Increased Binding Affinity for CB1 Agonists (e.g., [3H]CP55940)

This compound is known to enhance the binding affinity of CB1 agonists such as [3H]CP55940. wikipedia.orgmdpi.comresearchgate.netosti.govnih.govcsic.esselleckchem.comtocris.comnih.govguidetopharmacology.orgarctomsci.comacs.org This is a hallmark of positive allosteric modulation of agonist binding. Studies using radioligand binding assays with [3H]CP55940 have consistently shown that increasing concentrations of this compound lead to a significant increase in the specific binding of the agonist to the CB1 receptor. tocris.compnas.orgselleckchem.com This effect suggests that this compound stabilizes a receptor conformation that has a higher affinity for agonists. nih.govnih.gov

Here is a representation of the effect of this compound on [3H]CP55940 binding affinity based on reported data:

| Ligand | Condition | Kd (μM) | Effect on Affinity |

| [3H]CP55940 | Vehicle alone | - | Baseline |

| [3H]CP55940 | + this compound | 1.23 ± 0.32* | Increased |

*Note: This Kd value for this compound is with respect to agonist binding when fit to an allosteric ternary complex model, indicating the concentration range where this compound exerts its effect on agonist binding. pnas.org

Decreased Binding Affinity for CB1 Antagonists/Inverse Agonists (e.g., [3H]SR141716A)

In contrast to its effect on agonist binding, this compound decreases the binding affinity of CB1 antagonists and inverse agonists, such as [3H]SR141716A (rimonabant). wikipedia.orgacs.orgmdpi.comresearchgate.netcsic.estocris.comnih.govnih.govnih.gov Radioligand binding studies using [3H]SR141716A have demonstrated that this compound reduces the specific binding of the antagonist/inverse agonist to the CB1 receptor. tocris.compnas.orgselleckchem.com This indicates negative cooperativity between this compound and antagonists/inverse agonists at the CB1 receptor. nih.gov This effect is suggested to occur through an allosteric mechanism rather than direct competition for the orthosteric site. pnas.org

Here is a representation of the effect of this compound on [3H]SR141716A binding affinity based on reported data:

| Ligand | Condition | Kd (μM) | Effect on Affinity |

| [3H]SR141716A | Vehicle alone | - | Baseline |

| [3H]SR141716A | + this compound | 32 ± 18* | Decreased |

*Note: This Kd value for this compound is with respect to antagonist binding when fit to an allosteric ternary complex model, indicating the concentration range where this compound exerts its effect on antagonist binding. pnas.org

Modulation of Receptor Conformation and Dynamics

The differential effects of this compound on orthosteric ligand binding affinities are attributed to its ability to modulate the conformational state and dynamics of the CB1 receptor. wikipedia.orgpnas.orgnih.govnih.govresearchgate.net

Induction of a Unique Agonist-Bound, Non-Signaling Conformational State

A key aspect of this compound's mechanism is its ability to induce a unique conformational state of the CB1 receptor, particularly in the presence of an agonist. wikipedia.orgacs.orgnih.govresearchgate.netselleckchem.comnih.gov While this compound enhances agonist binding, it paradoxically inhibits agonist-induced G protein signaling. wikipedia.orgpnas.orgnih.govnih.govselleckchem.comnih.govmedchemexpress.comescholarship.orgapexbt.com This suggests that this compound traps the receptor in an agonist-bound conformation that is distinct from the fully active, signaling-competent state typically induced by agonists alone. pnas.orgnih.govresearchgate.netselleckchem.com

Studies using techniques like site-directed fluorescence labeling have provided evidence for this unique conformational state. pnas.orgnih.gov These studies indicate that this compound blocks conformational changes in transmembrane helix 6 (TM6) that are typically associated with G protein coupling and activation. pnas.orgnih.govresearchgate.netselleckchem.commedchemexpress.com However, it may enhance movements in other regions, such as helix 8/TM7, potentially contributing to biased signaling towards pathways like ERK phosphorylation, independently of Gi protein activation. pnas.orgnih.govmdpi.comnih.govescholarship.org The crystal structure of CB1 bound to both CP55940 and this compound further supports the idea of an intermediate state where the orthosteric pocket is contracted, but residues crucial for G protein coupling remain in an inactive-like conformation. researchgate.netosti.gov

Inhibition of Agonist-Induced Transmembrane Helix (TM6) Movement

Agonist binding to the CB1 receptor typically induces an outward movement and rotation of the intracellular end of transmembrane helix 6 (TM6). pnas.orgportlandpress.com This movement is considered a critical step in the activation of many G protein-coupled receptors (GPCRs), as it creates a binding interface for intracellular signaling proteins, particularly G proteins. pnas.orgportlandpress.com

Research has shown that this compound inhibits this characteristic agonist-induced TM6 movement. pnas.orgmedchemexpress.compnas.orgnih.govresearchgate.net Using a fluorescent probe placed on TM6 (at site 342), studies demonstrated that in the presence of this compound, the fluorescence change associated with agonist-induced TM6 movement is blocked. pnas.orgmedchemexpress.comresearchgate.net This suggests that this compound stabilizes a receptor conformation where the outward translocation of TM6 is restricted, thereby preventing the full activation of the receptor necessary for efficient G protein coupling. pnas.orgnih.govresearchgate.net

Enhanced Conformational Changes at H8/TM7 Independent of TM6 Movement

While inhibiting TM6 movement, this compound has been shown to enhance conformational changes in other regions of the CB1 receptor, specifically around helix 8 (H8) and transmembrane helix 7 (TM7). pnas.orgpnas.orgnih.govresearchgate.net H8 is an amphipathic helix located near the intracellular face of TM7 and has been implicated in biased signaling and interactions with arrestin proteins. pnas.orgpnas.orgnih.govbiorxiv.org

SDFL studies using a fluorescent probe at site 404 on H8 revealed that this compound binding leads to increased conformational changes in this region. pnas.orgpnas.orgnih.govresearchgate.net Importantly, these changes at H8/TM7 occur independently of the TM6 movement that is typically associated with G protein activation. pnas.orgpnas.orgresearchgate.net This suggests that this compound stabilizes a unique receptor state characterized by a specific set of conformational rearrangements that are distinct from the fully active, G protein-coupling conformation. pnas.orgpnas.orgnih.govresearchgate.net This differential modulation of TM6 and H8/TM7 movements is hypothesized to contribute to the biased signaling profile of this compound, favoring certain downstream pathways (such as β-arrestin-mediated signaling) over G protein activation. mdpi.compnas.orgpnas.orgnih.govmdpi.com

Role of Receptor Mutants (e.g., T210A, T210I) in Elucidating Conformational States

Studies utilizing CB1 receptor mutants have been instrumental in understanding the conformational states stabilized by this compound. Mutants such as T210A and T210I at residue 210 within transmembrane helix 3 (TM3) are known to influence the constitutive activity of the receptor, representing states ranging from inactive (T210A) to more constitutively active (T210I). nih.govnih.gov

Experiments with these mutants have shown that the impact of this compound is most pronounced on the inactive T210A mutant, suggesting that this compound preferentially stabilizes an inactive or intermediate conformational state. nih.govnih.gov Its effects are less significant on the already more active T210I mutant. nih.govnih.gov These findings support the idea that this compound traps the CB1 receptor in a specific conformation that is less favorable for G protein coupling, providing further evidence for its mechanism as a NAM and its ability to modulate distinct receptor states. nih.govnih.gov

| CB1 Receptor Mutant | Constitutive Activity | Impact of this compound Binding |

|---|---|---|

| Wild-type | Basal | Enhances agonist binding, inhibits G protein coupling, induces biased signaling wikipedia.orgpnas.orgnih.govmedchemexpress.com |

| T210A | Inactive | Most dramatic impact, consistent with stabilizing an inactive/intermediate state nih.govnih.gov |

| T210I | More Constitutively Active | Less pronounced impact compared to T210A nih.govnih.gov |

Impact on G Protein Coupling and Downstream Signaling Pathways

A key functional consequence of this compound binding to the CB1 receptor is its impact on G protein coupling and subsequent downstream signaling events. The CB1 receptor primarily couples to inhibitory G proteins of the Gi/o family, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comwikipedia.orgnih.govbioscientifica.com

Antagonism of Agonist-Induced G Protein Coupling (e.g., [35S]GTPγS Binding)

This compound acts as an antagonist of agonist-induced G protein coupling. mdpi.comnih.govmedchemexpress.compnas.orgacs.orgwikipedia.orgnih.govnih.govtocris.com This has been demonstrated through various functional assays, including the measurement of [35S]GTPγS binding. nih.govmedchemexpress.comnih.govnih.govnih.gov [35S]GTPγS binding is a common method to assess G protein activation, as it measures the exchange of GDP for the non-hydrolyzable GTP analog, GTPγS, upon receptor stimulation and G protein coupling. nih.gov

Studies show that while this compound enhances agonist binding affinity, it inhibits the ability of agonists like CP55,940 to stimulate [35S]GTPγS binding to G proteins. nih.govmedchemexpress.comnih.govnih.govnih.gov This indicates that despite the increased binding of the agonist to the receptor in the presence of this compound, the receptor is held in a conformation that is unable to efficiently engage and activate G proteins. pnas.orgmedchemexpress.comnih.gov This functional antagonism of G protein coupling is a defining characteristic of this compound as a negative allosteric modulator. wikipedia.orgmdpi.comnih.govmedchemexpress.comnih.gov

Effects on cAMP Production and Disinhibition Kinetics

The inhibition of Gi/o protein coupling by this compound has direct consequences for adenylyl cyclase activity and cAMP production. Since CB1 receptor activation normally inhibits adenylyl cyclase, blocking G protein coupling with this compound attenuates this inhibition. mdpi.comnih.govnih.govnih.gov

This compound has been shown to antagonize the agonist-induced inhibition of forskolin-stimulated cAMP production. mdpi.comnih.govnih.gov Forskolin directly activates adenylyl cyclase, leading to increased cAMP levels. In the presence of a CB1 agonist, this increase is inhibited. This compound reverses this agonist-mediated inhibition, leading to higher cAMP levels compared to agonist alone. mdpi.comnih.govnih.govauckland.ac.nz Furthermore, in the absence of an orthosteric agonist, this compound can act as an inverse agonist at the CB1 receptor, increasing cAMP levels over basal stimulation, an effect that is sensitive to pertussis toxin treatment, confirming Gi/o protein involvement. mdpi.comnih.govauckland.ac.nz

Kinetic Lag in cAMP Disinhibition and Receptor Reserve

The interaction of this compound with the CB1 receptor and its impact on cAMP signaling can also involve kinetic aspects and influence the concept of receptor reserve. While this compound blocks the immediate agonist-induced G protein coupling, the resulting disinhibition of cAMP production may exhibit a kinetic lag. otago.ac.nz

This kinetic lag could be related to the time required for the receptor to transition between different conformational states stabilized by the allosteric modulator and the orthosteric agonist. otago.ac.nz The presence of receptor reserve, where a maximal response can be achieved with only a fraction of receptors occupied, can also influence the observed kinetics of signaling. This compound, by affecting the efficiency of G protein coupling, can effectively reduce the functional receptor reserve for G protein-mediated signaling, thereby altering the kinetic profile of downstream responses like cAMP disinhibition.

Modulation of Beta-Arrestin Recruitment and Biased Signaling

This compound has been implicated in modulating beta-arrestin recruitment to the CB1 receptor, contributing to biased signaling. Biased signaling refers to the phenomenon where different ligands binding to the same receptor can selectively activate distinct downstream signaling pathways. pnas.orgmdpi.com While this compound inhibits G protein coupling, it has been reported to induce beta-arrestin signaling. pnas.orgmdpi.com Studies suggest that this compound is biased towards beta-arrestin-1 mediated pathways. mdpi.comescholarship.org However, there are conflicting reports regarding the effect of this compound alone on beta-arrestin recruitment, with some studies indicating no significant effect. nih.gov The recruitment of beta-arrestin to the phosphorylated receptor is typically involved in GPCR desensitization, internalization, and trafficking, and can also mediate G protein-independent signaling. mdpi.com this compound has been shown to block CP55,940-induced internalization of CB1 receptors. nih.govresearchgate.netnih.govpnas.org

Influence on Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

The effect of this compound on ERK1/2 phosphorylation, a key downstream signaling pathway, has been a subject of investigation, revealing complex and sometimes contradictory findings.

Conflicting Reports on ERK1/2 Activation

There are conflicting reports regarding whether this compound activates or inhibits ERK1/2 signaling. Some studies initially reported that this compound enhanced ERK1/2 phosphorylation when administered alone. mdpi.comescholarship.orgnih.govauckland.ac.nzunc.edu Conversely, other studies have reported that this compound acts as an antagonist or inverse agonist of ERK signaling. nih.govresearchgate.netnih.govsemanticscholar.org These discrepancies may be attributed to differences in experimental conditions, cell types used, and methodologies for assessing ERK phosphorylation. nih.govnih.govsemanticscholar.org

This compound as an Antagonist/Inverse Agonist of ERK Signaling

More recent and systematic evaluations suggest that this compound functions as an antagonist of cannabinoid agonist-induced ERK activation and as an inverse agonist of basal ERK phosphorylation. nih.govresearchgate.netnih.govsemanticscholar.org this compound has been shown to fully block CP55,940-induced ERK activation in HEK293 cells expressing human CB1 receptors. nih.govresearchgate.netnih.govsemanticscholar.org Its ability to inhibit ERK activation induced by other agonists like THC and 2-AG may be less complete and subject to variation between studies. nih.govsemanticscholar.org As an inverse agonist, this compound reduces basal ERK phosphorylation in CB1-expressing cells. nih.govresearchgate.netnih.govresearchgate.net

Here is a summary of this compound's effects on agonist-induced ERK activation:

| Agonist | Effect of this compound on ERK Activation | Reference(s) |

| CP55,940 | Fully blocks | nih.govresearchgate.netnih.govsemanticscholar.org |

| THC | Does not completely inhibit / No effect reported by some | nih.govsemanticscholar.org |

| 2-AG | Does not completely inhibit | nih.govsemanticscholar.org |

Gi Protein-Independent ERK1/2 Activation

Despite its inhibitory effect on G protein coupling, some studies initially suggested that this compound could induce ERK1/2 phosphorylation through a Gi protein-independent pathway. escholarship.orgnih.gov This was supported by findings that this compound-induced ERK phosphorylation was not abrogated by pertussis toxin (PTX) treatment, which inactivates Gi/o proteins. escholarship.orgnih.gov This led to the hypothesis that beta-arrestin-1 might mediate this Gi-independent ERK activation. escholarship.orgnih.govmdpi.com However, other studies, while confirming the PTX insensitivity of basal ERK reduction by this compound, attribute this inverse agonism to reduced basal activity of the receptor coupling with Gi/o. nih.govresearchgate.netnih.gov

Effects on Basal ERK Phosphorylation in Subcellular Compartments

This compound has been shown to reduce basal ERK phosphorylation in both cytosolic and nuclear compartments of CB1-expressing cells. nih.govresearchgate.netnih.govresearchgate.net This reduction in basal ERK phosphorylation is dependent on the presence of the CB1 receptor and is prevented by overnight treatment with pertussis toxin, indicating a role for Gi/o proteins in mediating this inverse agonist effect. nih.govresearchgate.netnih.govresearchgate.net

Here is a summary of this compound's effects on basal ERK phosphorylation:

| Cellular Compartment | Effect of this compound | PTX Sensitivity | Reference(s) |

| Cytosolic | Significant decrease | Prevented by PTX | nih.govresearchgate.netnih.govresearchgate.net |

| Nuclear-enriched | Significant decrease | Prevented by PTX | nih.govresearchgate.netnih.govresearchgate.net |

Probe Dependence and Ligand Selectivity in this compound Actions

A significant characteristic of allosteric modulators, including this compound, is their probe dependence and ligand selectivity. mdpi.comescholarship.orgunc.edunih.govscispace.com This means that the effects of this compound can vary depending on the specific orthosteric ligand used. escholarship.orgunc.edunih.gov For example, while this compound enhances the binding of the agonist CP55,940, it decreases the binding of the inverse agonist SR141716A. wikipedia.orgtocris.compnas.org Similarly, its ability to antagonize ERK activation differs between CP55,940, THC, and 2-AG. nih.govsemanticscholar.org this compound has also shown probe dependence in its impact on ERK1/2 phosphorylation, with no significant effect observed on WIN55,212-2 mediated ERK1/2 phosphorylation levels in some studies. escholarship.orgnih.gov This highlights that this compound interacts with the CB1 receptor in a manner that is influenced by the conformational state induced by different orthosteric ligands, leading to varied functional outcomes across different signaling pathways. mdpi.comescholarship.orgunc.edunih.gov

Differential Modulation with Various Orthosteric Agonists (e.g., CP55940, Anandamide (B1667382), Δ9-THC, WIN55212-2, 2-AG)

Research has extensively investigated how this compound differentially modulates the activity of various orthosteric CB1 agonists, including synthetic compounds like CP55940 and WIN55212-2, and endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). wikipedia.orgtocris.comnih.govwikipedia.orgrti.orgwikidoc.orgpnas.org

This compound has been shown to significantly increase the binding of the potent orthosteric agonist [³H]CP55940 to the CB1 receptor, indicating a positive allosteric effect on agonist binding affinity. wikipedia.orgmedchemexpress.comescholarship.orgnih.govtocris.compnas.orgoup.com However, despite enhancing agonist binding, this compound typically inhibits the functional responses mediated by these agonists. wikipedia.orgmedchemexpress.comnih.govpnas.org

In functional assays such as GTPγS binding, which measures G-protein coupling, this compound has been shown to decrease the maximal effect (Emax) of G-protein coupling induced by several orthosteric agonists, including CP55940, WIN55212-2, and anandamide. nih.govescholarship.orgnih.gov This indicates an allosteric antagonism of G-protein signaling. Similarly, this compound has been reported to antagonize agonist-induced inhibition of forskolin-stimulated cAMP production. mdpi.comnih.govescholarship.orgnih.gov While it can completely abolish the inhibition of cAMP formation by agonists like CP55940, its effectiveness may vary with other agonists such as WIN55212-2. mdpi.comnih.govescholarship.org

The effects of this compound on different signaling pathways can also be agonist-dependent. For instance, in some studies, this compound enhanced CP55940-mediated pERK1/2 signaling and even stimulated this pathway when administered alone, suggesting a form of biased signaling towards the β-arrestin pathway. mdpi.com However, other research indicates that this compound can act as an antagonist of CB1-mediated ERK signaling induced by agonists like CP55940, Δ9-THC, and 2-AG. nih.gov Notably, one study reported no significant effect of this compound on pERK1/2 activation by anandamide and Δ9-THC, and only partial inhibition of 2-AG- and WIN55212-2-induced pERK1/2 activation. nih.gov

This compound has also been shown to inhibit agonist-induced receptor internalization and β-arrestin recruitment, particularly for agonists like CP55940 and WIN55212-2. nih.govnih.govnih.gov This suggests that this compound traps the receptor in a distinct conformational state that favors agonist binding but is uncoupled from typical signaling and internalization pathways. selleckchem.comresearchgate.net Structural studies, including a crystal structure of CB1 bound to both CP55940 and this compound, support this by showing that this compound binds to an extrahelical site and hinders conformational changes in transmembrane helix 6 (TM6) that are typically associated with G-protein activation. acs.orgpnas.orgresearchgate.net

The differential effects of this compound on various orthosteric agonists highlight the complexity of allosteric modulation at the CB1 receptor and underscore the concept of biased signaling, where a modulator can favor certain downstream signaling pathways over others depending on the bound orthosteric ligand. mdpi.compnas.orgpnas.orgcsic.es

Here is a summary of some research findings on the differential modulation by this compound:

| Orthosteric Agonist | Effect on Binding Affinity (in presence of this compound) | Effect on G-Protein Coupling (e.g., GTPγS, cAMP) (in presence of this compound) | Effect on ERK1/2 Phosphorylation (in presence of this compound) | Effect on Receptor Internalization/β-arrestin Recruitment (in presence of this compound) | Key Findings / References |

| CP55940 | Increased binding affinity wikipedia.orgmedchemexpress.comescholarship.orgnih.govtocris.compnas.orgoup.com | Decreased Emax in GTPγS binding nih.govescholarship.orgnih.gov; Abolished inhibition of cAMP nih.govescholarship.org | Enhanced in some studies mdpi.com; Antagonized in others nih.govnih.gov | Inhibited nih.govnih.govnih.gov | This compound acts as a PAM for binding but NAM/antagonist for function. wikipedia.orgnih.govacs.org Blocks TM6 movement. pnas.orgresearchgate.net |

| Anandamide (AEA) | Neutral cooperativity reported nih.gov | Decreased Emax in GTPγS binding nih.govescholarship.org; Antagonized inhibition of cAMP mdpi.comnih.gov | No significant effect reported in one study nih.gov; Antagonized in another nih.gov | Not explicitly detailed in search results for differential effect with this compound. | Effects on G-protein signaling are inhibited. mdpi.comnih.govescholarship.org |

| Δ9-THC | Neutral cooperativity reported nih.gov | Completely abolished inhibition of cAMP formation nih.gov | No significant effect reported in one study nih.gov; Antagonized in another nih.gov | Not explicitly detailed in search results for differential effect with this compound. | G-protein signaling inhibition observed. nih.gov |

| WIN55212-2 | Neutral cooperativity reported nih.gov | Decreased Emax in GTPγS binding nih.govescholarship.org; Less effective in reducing inhibition of cAMP compared to CP55940 nih.govescholarship.org | Partially inhibited nih.gov; Antagonized in another study nih.gov | Inhibited nih.gov | Shows differential effects on cAMP compared to CP55940. nih.govescholarship.org |

| 2-AG | Neutral cooperativity reported nih.gov | Completely abrogated G-protein coupling efficacy in one study escholarship.org; Completely abolished inhibition of cAMP formation nih.gov | Partially inhibited nih.gov; Antagonized in another study nih.gov | Not explicitly detailed in search results for differential effect with this compound. | G-protein signaling inhibition observed. nih.govescholarship.org |

Note: The data presented in the table is a synthesis of findings from multiple studies, and some variations in results may exist due to differences in experimental conditions and model systems.

Preclinical Research on Org 27569 in Animal Models

Behavioral Pharmacology Studies

Behavioral pharmacology studies with Org 27569 in animal models have focused on assessing its impact on fundamental physiological processes and comparing its effects to those of established CB1 receptor ligands. rti.orgresearchgate.netnih.gov

Effects on Food Intake

Research has consistently shown that this compound affects food intake in animal models. rti.orgresearchgate.netnih.govunipi.ittargetmol.combiocrick.com

A notable finding is that this compound reduces food intake, producing a hypophagic effect. rti.orgresearchgate.netnih.govunipi.ittargetmol.combiocrick.com This effect is similar to that observed with the orthosteric CB1 antagonist/inverse agonist rimonabant (B1662492). rti.orgresearchgate.netnih.govunipi.it However, studies using CB1 knockout mice have demonstrated that the hypophagic effect of this compound occurs independently of the CB1 receptor. rti.orgresearchgate.netnih.govunipi.itbiocrick.com This indicates that the reduction in food intake is mediated through a mechanism other than direct modulation of CB1 receptor activity. rti.orgresearchgate.netnih.govunipi.it

Here is a summary of findings on the hypophagic effects of this compound:

| Effect on Food Intake | CB1 Receptor Involvement | Animal Model | Reference |

| Reduced food intake | CB1-independent | Mice | rti.orgresearchgate.netnih.gov |

| Reduced food intake | CB1-independent | Rats | unipi.it |

Assessment of Cannabimimetic Effects

Assessment of cannabimimetic effects has been a crucial part of the preclinical evaluation of this compound to determine if it produces subjective or physiological effects similar to those of cannabinoid agonists. rti.orgresearchgate.netnih.gov

This compound has been evaluated for its ability to alter the characteristic effects of orthosteric CB1 agonists, such as antinociception (pain relief), catalepsy (a state of rigidity), and hypothermia (decreased body temperature). rti.orgescholarship.orgresearchgate.netnih.govbiocrick.commdpi.comnih.govnih.govpnas.org Studies using agonists like anandamide (B1667382) (AEA), CP55,940, and Δ9-tetrahydrocannabinol (Δ9-THC) have shown that this compound lacks efficacy in significantly altering these effects. rti.orgescholarship.orgresearchgate.netnih.govbiocrick.commdpi.comnih.govnih.govpnas.org This suggests that, despite its in vitro allosteric properties, this compound does not effectively modulate the in vivo functional outcomes typically associated with CB1 receptor activation by orthosteric ligands in these behavioral assays. rti.orgresearchgate.netnih.govnih.gov

The discriminative stimulus effects of cannabinoids refer to the subjective cues that animals learn to associate with the administration of these compounds. Studies using drug discrimination paradigms have investigated whether this compound can substitute for or alter the discriminative stimulus effects of anandamide (in FAAH-deficient mice) or Δ9-THC (in wild-type mice). rti.orgresearchgate.netnih.govtargetmol.comnih.govnih.govresearchgate.netunc.edu The findings indicate that this compound does not substitute for either anandamide or Δ9-THC and does not significantly modify their discriminative stimulus effects. rti.orgresearchgate.netnih.govtargetmol.comnih.govnih.govresearchgate.netunc.edu This further supports the notion that this compound does not produce typical cannabimimetic subjective effects in these models. rti.orgresearchgate.netnih.govnih.gov

While this compound generally shows a lack of efficacy in modulating orthosteric agonist effects, one study reported a specific observation in fatty acid amide hydrolase (FAAH) knockout mice. researchgate.netnih.govescholarship.org In these mice, which have elevated levels of endogenous anandamide, this compound produced small but statistically significant increases in the potency of anandamide-elicited catalepsy and antinociception. researchgate.netnih.govescholarship.org This finding suggests a weak positive allosteric modulation of anandamide's effects under conditions of enhanced endocannabinoid tone, although this potentiation was not observed for anandamide-induced hypothermia in the same study. researchgate.netnih.gov

Here is a summary of findings on the cannabimimetic effects and modulation of orthosteric agonists by this compound:

| Effect Assessed | Modulation by this compound | Orthosteric Agonist(s) | Animal Model | Reference |

| Antinociception, Catalepsy, Hypothermia | Lacked efficacy in altering actions | AEA, CP55,940, Δ9-THC | Mice, Rats | rti.orgescholarship.orgresearchgate.netnih.govbiocrick.commdpi.comnih.govnih.govpnas.org |

| Discriminative Stimulus Effects | Did not substitute for or modify effects | AEA, Δ9-THC | FAAH-deficient mice, Wild-type mice | rti.orgresearchgate.netnih.govtargetmol.comnih.govnih.govresearchgate.netunc.edu |

| Catalepsy and Antinociception (AEA-elicited) | Produced small but significant increases in potency (weak positive allosteric modulation) | AEA | FAAH knockout mice | researchgate.netnih.govescholarship.org |

| Hypothermia (AEA-elicited) | No potentiation observed | AEA | FAAH knockout mice | researchgate.netnih.gov |

These preclinical findings collectively indicate that while this compound exhibits hypophagic effects, this action appears to be independent of the CB1 receptor. Furthermore, its ability to modulate the in vivo effects of orthosteric cannabinoid agonists and produce cannabimimetic effects is limited, raising questions about the translation of its in vitro allosteric properties to whole-animal pharmacology. rti.orgresearchgate.netnih.govnih.gov

Preclinical research utilizing animal models is a crucial step in evaluating the potential therapeutic utility of novel compounds for various disorders, including substance use disorders. This compound, characterized as a cannabinoid CB1 receptor allosteric modulator, has been investigated in several preclinical studies to understand its effects on drug-seeking behaviors. While initially described as a positive allosteric modulator, further research suggests it may function as a negative allosteric modulator or an atypical modulator with complex properties, potentially acting as a functional antagonist of CB1R signaling researchgate.netresearchgate.net.

Research in Models of Substance Use Disorders

Studies in animal models have explored the impact of this compound on behaviors associated with substance use disorders, particularly focusing on the reinstatement of drug seeking after a period of abstinence.

Attenuation of Reinstatement of Drug-Seeking Behaviors (e.g., Cocaine, Methamphetamine)

This compound has demonstrated an ability to attenuate the reinstatement of both cocaine- and methamphetamine-seeking behavior in rats researchgate.netnih.gov. Reinstatement is a preclinical model used to mimic relapse in humans, triggered by cues previously associated with the drug, the drug itself (priming injection), or stress nih.govdovepress.com.

In studies involving rats trained to self-administer cocaine or methamphetamine, followed by extinction training, pretreatment with this compound significantly reduced the reinstatement of active lever responding induced by both drug-associated cues and priming injections of the respective drugs nih.govnih.govmedchemexpress.com. This effect was observed in a dose-related manner nih.gov.

Detailed research findings indicate that this compound at specific doses attenuated both cue-induced and drug priming-induced reinstatement of cocaine seeking medchemexpress.com. Similarly, it significantly attenuated methamphetamine-associated cue-induced and methamphetamine priming-induced reinstatement medchemexpress.com.

| Drug | Reinstatement Trigger | Effect of this compound |

| Cocaine | Cue-induced | Attenuated |

| Cocaine | Priming-induced | Attenuated |

| Methamphetamine | Cue-induced | Attenuated |

| Methamphetamine | Priming-induced | Attenuated |

These findings suggest that this compound can interfere with the mechanisms that drive the return to drug-seeking behavior following a period of abstinence in these animal models nih.gov.

Comparisons with Orthosteric CB1 Antagonists (e.g., Rimonabant)

Comparisons have been made between the effects of this compound and orthosteric CB1 receptor antagonists, such as rimonabant (SR141716A), in preclinical models of substance use disorders. Rimonabant is a well-characterized CB1 receptor antagonist/inverse agonist that was previously explored for its potential in treating obesity and addiction, but its clinical use was limited due to psychiatric side effects researchgate.netbiorxiv.orgmdpi.com.

Studies have shown that this compound exhibits similar inhibitory actions on the reinstatement of cocaine and methamphetamine seeking behavior as rimonabant researchgate.netnih.govresearchgate.net. This suggests that negative allosteric modulation of CB1 receptors by compounds like this compound can produce functional antagonism comparable to that of orthosteric antagonists in these specific behavioral paradigms nih.gov.

However, it is important to note that while this compound and rimonabant show similar effects on drug-seeking reinstatement, their broader pharmacological profiles may differ. For instance, studies have indicated that the anorectic (appetite-reducing) effects observed with this compound might occur independently of the CB1 receptor, unlike rimonabant, which reduces food intake in a CB1-dependent manner researchgate.netnih.gov. Additionally, unlike rimonabant, this compound has been reported in some contexts not to produce typical CB1 receptor-related adverse effects observed with orthosteric antagonists researchgate.netresearchgate.net. This distinction highlights the potential advantage of allosteric modulation as a strategy to target the CB1 receptor with a potentially improved side effect profile compared to orthosteric antagonism biorxiv.orgmdpi.com.

Evaluation in Morphine Self-Administration and Relapse Models

While the search results primarily highlight this compound's effects on stimulant-seeking behaviors, research into its effects on opioid self-administration and relapse models appears to be less extensively documented in the provided snippets specifically for this compound. Some sources mention the potential of CB1 receptor negative allosteric modulators (NAMs) in general for reducing opioid-addicted behaviors and relapse, and refer to studies on other CB1R NAMs in morphine models biorxiv.orgnih.gov.

Methodological Considerations and Research Challenges

Challenges in Translating In Vitro Findings to In Vivo Effects

A significant challenge in the study of Org 27569 and other CB1 receptor allosteric modulators is the difficulty in translating findings from in vitro experiments to in vivo effects. researchgate.netnih.govmdpi.com While this compound has demonstrated specific pharmacological actions at the CB1 receptor in various in vitro assays, its effects in whole animal models have not always been consistent or clearly attributable to CB1 receptor modulation. researchgate.netresearchgate.net

For instance, in vitro studies indicate that this compound can enhance the binding of CB1 agonists like [³H]CP55,940 while decreasing the binding of inverse agonists such as [³H]SR 141716A. wikipedia.orgescholarship.orgnih.govtocris.comunc.edu Functionally, it often behaves as an insurmountable antagonist of CB1 receptor function in several biochemical assays, reducing the efficacy of orthosteric agonists in stimulating downstream signaling pathways like G-protein coupling and cAMP inhibition. wikipedia.orgmdpi.comnih.govescholarship.orgnih.govunc.edu

However, in vivo evaluations of this compound have shown discrepancies. Although it has been reported to produce hypophagic effects (reduced food intake) in mice, this effect was found to occur independently of the CB1 receptor. researchgate.netnih.gov Furthermore, this compound did not consistently alter other well-established CB1 receptor-mediated effects of orthosteric agonists, such as antinociception, catalepsy, and hypothermia, in mouse behavioral assays. researchgate.netnih.gov While some studies in rats have shown this compound reducing cocaine and methamphetamine seeking behavior, the exact mechanism, including the extent of CB1 receptor involvement, remains under investigation. researchgate.netmdpi.com

These translational challenges can be attributed to several factors, including the inherent biological complexity of living organisms compared to simplified in vitro systems, potential interspecies variations in receptor pharmacology and signaling, and differences in cellular environments and the presence of accessory proteins that can influence receptor function and allosteric modulation. nih.govsygnaturediscovery.com The discrepancy between this compound's clear in vitro activity and its less predictable in vivo effects underscores the need for caution when extrapolating findings from one system to another and highlights the complexity of studying allosteric modulation in a physiological context. researchgate.netnih.gov

System Dependence and Receptor Reserve in Functional Assays

The pharmacological profile of this compound, particularly its functional effects, can be influenced by the specific assay system used and the concept of receptor reserve. nih.govnih.govunc.edu Receptor reserve refers to the phenomenon where a maximal response can be elicited even when only a fraction of the total receptors are occupied by an agonist.

Studies have shown that this compound's allosteric action on CB1 receptors can be time- and cell signaling pathway-dependent. mdpi.comacs.org Its impact on agonist-mediated signaling, such as the inhibition of cAMP production or activation of ERK1/2 phosphorylation, can vary depending on the specific orthosteric agonist used and the cellular context. nih.govescholarship.orgnih.govunc.eduotago.ac.nz This probe dependence is a characteristic feature of allosteric modulation, where the effect of the allosteric modulator is influenced by the identity of the orthosteric ligand. mdpi.comunc.eduotago.ac.nz

Furthermore, the degree of receptor reserve in a given assay system can impact the observed effects of this compound. A pharmacometric model suggested that the kinetic delay observed in the disinhibition of agonist-induced cAMP inhibition by this compound might be due to signal amplification and a large receptor reserve in the cAMP assay. researchgate.netotago.ac.nz Reducing the receptor number, for example, through agonist-induced internalization, was shown to decrease this kinetic lag. researchgate.netotago.ac.nz This indicates that the apparent potency and efficacy of this compound in functional assays can be influenced by the expression level and coupling efficiency of the receptor in that specific system. researchgate.netotago.ac.nz

The system dependence and influence of receptor reserve necessitate careful consideration when designing and interpreting in vitro studies of allosteric modulators like this compound. It highlights the importance of using multiple assay systems and a range of orthosteric ligands to fully characterize the complex pharmacological profile of these compounds. escholarship.orgunc.eduotago.ac.nz

Pharmacokinetic Considerations in Preclinical Studies

Pharmacokinetic properties play a crucial role in determining the in vivo efficacy and behavior of any drug candidate, including allosteric modulators like this compound. nih.govallucent.com Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds in preclinical species is essential for predicting their in vivo exposure and translating findings from in vitro and in vivo pharmacological studies to potential clinical applications. allucent.com

While specific detailed pharmacokinetic data for this compound across various preclinical species and administration routes may be dispersed within research literature, the general challenges in preclinical pharmacokinetics apply. These challenges include achieving adequate systemic exposure, ensuring sufficient brain penetration for compounds targeting central nervous system receptors like CB1, metabolic stability, and minimizing off-target accumulation or rapid clearance. biorxiv.orgallucent.com

The in vivo studies with this compound, where it was administered intraperitoneally in mice and rats, suggest that the route of administration and potential metabolic processes could influence its effective concentration at the target site. researchgate.netnih.gov The observation that direct administration of this compound to the brain in mice resulted in increased brain levels but still did not consistently alter the effects of orthosteric agonists suggests that factors beyond simple brain penetration might be involved in the lack of in vivo efficacy for certain CB1-mediated behaviors. nih.gov

Dedicated pharmacokinetic studies conducted in parallel with pharmacodynamic evaluations in preclinical models are vital to establish the relationship between dose, exposure, and pharmacological effect. allucent.com Such studies help in understanding potential reasons for the lack of in vivo activity observed for some in vitro-characterized compounds and inform the selection of appropriate doses and routes of administration for further preclinical and potentially clinical investigations. allucent.com

Development of More Selective and Functionally Biased Allosteric Modulators

The research on this compound and its complex pharmacological profile has underscored the need for developing more selective and functionally biased CB1 receptor allosteric modulators. mdpi.comnih.govCurrent time information in Johnston County, US.acs.org While this compound provided initial insights into CB1 allostery, its mixed profile, including potential inverse agonism in some contexts and the lack of translation for certain effects in vivo, highlights the limitations of current compounds. mdpi.comnih.govnih.gov

Functional selectivity, or biased signaling, is a phenomenon where a ligand can preferentially activate certain downstream signaling pathways over others upon binding to a receptor. mdpi.comnih.govotago.ac.nz Allosteric modulators are particularly interesting in this regard as they can induce unique receptor conformations that favor specific signaling cascades, potentially offering a way to dissect the therapeutic effects of CB1 receptor modulation from undesirable side effects. mdpi.comnih.govotago.ac.nz

This compound itself has been suggested to exhibit biased signaling, promoting certain pathways like ERK phosphorylation while suppressing others like G-protein coupling and beta-arrestin recruitment, although there are conflicting reports on the extent and nature of this bias depending on the study and assay system. nih.govescholarship.orgnih.govunc.eduotago.ac.nz

Efforts are ongoing to identify and develop novel CB1 receptor allosteric modulators with improved selectivity for the allosteric site, reduced off-target activity, and a more defined and therapeutically desirable biased signaling profile. mdpi.comnih.gov The goal is to discover compounds that can selectively modulate CB1 receptor activity in a way that maximizes therapeutic benefits while minimizing the adverse effects associated with orthosteric ligands. mdpi.comnih.gov This involves structure-activity relationship studies based on scaffolds like the indole-2-carboxamide template found in this compound, as well as the exploration of novel chemical series. unc.eduacs.orgtandfonline.com The identification of the allosteric binding site(s) through techniques like X-ray crystallography and computational modeling also aids in the structure-based design of improved allosteric modulators. escholarship.org

The development of such compounds represents a key future direction in cannabinoid pharmacology, aiming to overcome the limitations observed with earlier allosteric modulators like this compound and unlock the full therapeutic potential of targeting the CB1 receptor via allosteric modulation. mdpi.comnih.gov

Future Directions in Org 27569 Research and Allosteric Cb1 Modulation

Deeper Elucidation of Allosteric Binding Site Characteristics

Understanding the precise characteristics of the allosteric binding site for Org 27569 on the CB1 receptor is a critical area of future research. A crystal structure of the CB1 receptor bound to both the agonist CP55940 and this compound revealed that the negative allosteric modulator binds to an extrahelical site located within the inner leaflet of the cell membrane. osti.govacs.orgosti.gov This site overlaps with a conserved cholesterol-binding site observed in many G protein-coupled receptors (GPCRs). osti.govacs.org

Molecular dynamics simulations have shown that membrane lipids are an integral part of this transmembrane allosteric site and contribute significantly to the access and binding of this compound and its analogs. acs.org Key residues within this allosteric site, such as H1542.41, G1572.44, V1612.48, V2344.43, and W2414.50, have been identified as important for interaction with this compound. acs.org Further research is needed to fully characterize the interactions of this compound and other allosteric modulators with these residues and the surrounding lipid environment. acs.orgacs.org Computational and site-directed mutagenesis studies are valuable tools for this purpose. acs.org

Advanced Structural Biology Techniques for Conformational Mapping

Advanced structural biology techniques are crucial for mapping the conformational changes induced by this compound binding to the CB1 receptor. This compound is known to induce a distinct conformational state of the CB1 receptor, different from that stabilized by orthosteric agonists or antagonists. researchgate.netpnas.orgnih.gov The ternary structure of CB1 with this compound and CP55940 captures an intermediate state where residues at the base of the agonist-binding pocket remain in an inactive conformation despite the orthosteric pocket contraction. osti.govosti.gov

Site-directed fluorescence labeling (SDFL) studies have demonstrated that this compound blocks the agonist-induced movement of transmembrane helix 6 (TM6), which is typically associated with G-protein activation. mdpi.comresearchgate.netnih.govescholarship.org Simultaneously, movements in TM7 and helix 8 (H8) are enhanced upon this compound binding, suggesting a mechanism for its biased signaling profile. mdpi.compnas.orgescholarship.org Future research utilizing techniques such as cryo-electron microscopy (cryo-EM), NMR, EPR, MS, and FRET, in conjunction with X-ray crystallography and computational modeling, can provide higher-resolution insights into the dynamic conformational landscape of CB1 modulated by this compound and other allosteric ligands. mdpi.comresearchgate.net This will help elucidate how allosteric binding translates into specific structural rearrangements that dictate signaling outcomes.

Investigating Biased Signaling Pathways and Therapeutic Implications

This compound is recognized as the first biased allosteric modulator of the CB1 receptor, specifically biasing signaling towards β-arrestin-1 mediated pathways and away from G protein coupling. mdpi.compnas.orgescholarship.orgresearchgate.netunc.edu While it enhances agonist binding, it inhibits G protein activation and downstream signaling like cAMP inhibition. researchgate.netnih.govescholarship.orgoup.commdpi.com Conversely, it can induce G-protein-independent β-arrestin-1-dependent signaling, such as pERK1/2 phosphorylation. mdpi.comescholarship.orgresearchgate.netunc.eduoup.comselleckchem.com

The concept of biased signaling offers a potential strategy to dissociate the therapeutic effects of CB1 modulation from undesirable side effects associated with traditional orthosteric ligands. researchgate.netnih.govresearchgate.netacs.org this compound's biased profile suggests that targeting specific downstream pathways might be therapeutically beneficial. For instance, while initial studies showed mixed results on its in vivo efficacy in certain models, this compound has demonstrated the ability to attenuate cue- and drug-induced reinstatement of cocaine and methamphetamine seeking behavior in rat models, suggesting potential in addiction treatment. researchgate.netescholarship.orgresearchgate.netnih.gov Future research should continue to investigate the specific signaling pathways modulated by this compound and other biased allosteric modulators and correlate these with behavioral and physiological outcomes in various preclinical models. mdpi.comresearchgate.netnih.govresearchgate.net Understanding the functional consequences of selectively activating or inhibiting specific pathways is crucial for realizing the therapeutic potential of biased agonism. mdpi.comresearchgate.netnih.govresearchgate.net

Development of Novel CB1 Allosteric Modulators with Improved Translational Potential

The development of novel CB1 allosteric modulators with improved pharmacological profiles and translational potential is a significant future direction. While this compound provided an initial proof-of-concept for CB1 allosteric modulation and biased signaling, it also highlighted challenges, including potential off-target effects and inconsistencies in translating in vitro findings to in vivo efficacy in some models. nih.govescholarship.orgresearchgate.net

Efforts are underway to design and synthesize new allosteric modulators based on the structural and pharmacological insights gained from studying compounds like this compound and PSNCBAM-1, another prototypic NAM. mdpi.comacs.orgresearchgate.netacs.org Novel compounds like GAT100, a covalent analog of this compound and PSNCBAM-1, have shown improved potency and reduced inverse agonism compared to this compound in certain signaling assays. acs.org Rational design strategies, informed by a deeper understanding of the allosteric binding site architecture and the molecular determinants of biased signaling, are essential for developing modulators with enhanced selectivity, potency, and a more favorable benefit-to-risk profile. mdpi.comacs.orgbiorxiv.org Future research will focus on optimizing the pharmacological properties of these novel compounds and rigorously evaluating their translational potential in relevant disease models. acs.orgresearchgate.netbiorxiv.orgmdpi.com

Exploration of Therapeutic Applications Beyond Current Preclinical Models

While preclinical research with this compound and other CB1 allosteric modulators has explored potential in areas like addiction, pain, and metabolic disorders, there is significant scope to explore therapeutic applications in a broader range of conditions. researchgate.netnih.govmdpi.commdpi.com The widespread expression of CB1 receptors in the central nervous system and peripheral tissues suggests their involvement in numerous physiological and pathological processes. mdpi.comresearchgate.netnih.govmdpi.com

Given the potential for allosteric modulators to offer a safer therapeutic window compared to orthosteric ligands by fine-tuning receptor activity and leveraging biased signaling, future research should investigate their utility in conditions where CB1 modulation could be beneficial but has been limited by the side effects of traditional drugs. mdpi.comacs.orgbiorxiv.org This could include exploring their effects in models of neurodegenerative diseases, inflammatory conditions, psychiatric disorders beyond addiction, and other areas where the endocannabinoid system plays a regulatory role. mdpi.comresearchgate.netnih.govmdpi.commdpi.com Rigorous preclinical studies are needed to establish the efficacy and mechanism of action of this compound and novel allosteric modulators in these diverse therapeutic areas, paving the way for potential clinical translation. researchgate.netnih.govmdpi.commdpi.com

Here is a summary of some research findings related to this compound and its effects on CB1 receptor binding and signaling:

| Effect on CB1 Receptor | Observation | Orthosteric Ligand Context (if applicable) | Reference(s) |

| Increase in agonist binding affinity | Significantly increases binding of [³H]CP 55,940. | Agonist (CP 55,940) | wikipedia.orgnih.govoup.comselleckchem.comtocris.com |

| Decrease in inverse agonist binding affinity | Decreases binding of [³H]SR 141716A. | Inverse Agonist (SR 141716A) | wikipedia.orgtocris.com |

| Inhibition of agonist-induced G protein coupling | Antagonizes agonist-induced G protein coupling (e.g., [³⁵S]GTPγS binding). | Agonists (e.g., CP 55,940) | researchgate.netnih.govescholarship.orgoup.commdpi.com |

| Induction of β-arrestin-1 signaling | Induces G-protein-independent β-arrestin-1-dependent pERK1/2 signal. | Alone or in presence of agonist | mdpi.comescholarship.orgresearchgate.netoup.comselleckchem.com |

| Blockade of agonist-induced TM6 conformational change | Blocks movement in TM6 associated with G protein activation. | Agonists (e.g., CP 55,940) | mdpi.comresearchgate.netnih.govescholarship.org |

| Enhancement of TM7/H8 movement | Enhances movement in TM7 and H8. | Alone or in presence of agonist | mdpi.compnas.orgescholarship.org |

| Attenuation of drug-seeking behavior in rats | Attenuates cue- and drug-induced reinstatement of cocaine/methamphetamine seeking. | N/A | researchgate.netescholarship.orgresearchgate.netnih.gov |

Q & A

Q. What is the primary mechanism of action of Org 27569 on the CB1 receptor?

this compound is a negative allosteric modulator (NAM) of the CB1 receptor. It binds to an allosteric site, enhancing agonist (e.g., CP55940) binding affinity while simultaneously inhibiting G-protein coupling and downstream signaling. This unique behavior "locks" the receptor in an agonist-bound but signaling-incompetent state, as demonstrated by fluorescence labeling and GTPγS binding assays .

Q. What experimental methods are recommended to study this compound's effects on CB1 receptor conformation?

Key methodologies include:

- Fluorescence resonance energy transfer (FRET) to detect agonist-induced conformational changes blocked by this compound .

- [35S]GTPγS binding assays to measure G-protein coupling inhibition (e.g., this compound reduces Emax values for CP55940 by ~23% in hCB1R cells) .

- Mutagenesis studies targeting residues like T210A/I to assess receptor state-dependent effects .

Q. What are the standard concentrations of this compound used in in vitro studies?

Typical concentrations vary by assay:

Advanced Research Questions

Q. How does this compound reconcile contradictory data between in vitro and in vivo studies?

While this compound enhances agonist binding and inhibits G-protein signaling in vitro, its in vivo effects (e.g., reduced food intake in mice) are CB1 receptor-independent, suggesting off-target actions. This discrepancy highlights the need for conditional knockout models or tissue-specific delivery systems to isolate CB1-mediated effects .

Q. What structural features of CB1 are critical for this compound's allosteric modulation?

- N-terminal disulfide bonds : Removal (e.g., C98A/C107A mutations) increases this compound's cooperativity factor from 4.9 ± 0.4 to 7.8 ± 0.5, indicating enhanced allosteric modulation .

- Transmembrane helices (TM6 and TM7) : this compound stabilizes a conformation where TM6 movement (required for G-protein activation) is blocked, while TM7/helix 8 rearrangements promote β-arrestin signaling .

Q. How does this compound induce biased signaling in CB1 pathways?

this compound triggers Gi protein-independent ERK1/2 phosphorylation by stabilizing a unique receptor conformation. This persists even after pertussis toxin treatment, implicating β-arrestin recruitment as a key mechanism .

Q. Why does this compound exhibit system-dependent inverse agonism?

In hCB1R-CHO cells, this compound acts as a weak inverse agonist (reducing basal [35S]GTPγS binding at 10 µM), but this effect is absent in mouse brain membranes. This disparity may arise from differences in receptor density , membrane lipid composition , or accessory proteins across experimental systems .

Methodological Considerations

Q. How should researchers optimize experimental design to account for this compound's dual effects on agonist binding and signaling?

- Include dual endpoints : Pair radioligand binding (to confirm enhanced agonist affinity) with functional assays (e.g., cAMP inhibition) to capture antagonism .

- Control for off-target effects : Use CB1 knockout models or pharmacological antagonists (e.g., rimonabant) to validate specificity .

Q. What are the limitations of using this compound as a "gold standard" CB1 allosteric modulator?

- Lack of in vivo translatability : Its CB1-independent effects in animal models limit pharmacological utility .

- Concentration-dependent variability : Low µM concentrations may activate non-canonical pathways (e.g., ERK) unrelated to Gi coupling .

Data Contradiction Analysis

Q. How can researchers resolve conflicts between this compound's enhancement of agonist binding and inhibition of signaling?

The "ternary complex model" explains this paradox: this compound stabilizes a high-affinity agonist-bound state that cannot couple to G-proteins. This is supported by mutagenesis data showing reduced cooperativity in constitutively active CB1 mutants (T210I) compared to inactive states (T210A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.